molecular formula C11H13BrN2O2 B1377237 1-(2-Bromo-4-nitrophenyl)piperidine CAS No. 1260658-32-9

1-(2-Bromo-4-nitrophenyl)piperidine

Cat. No.: B1377237
CAS No.: 1260658-32-9
M. Wt: 285.14 g/mol
InChI Key: SEYSGHFJTVXAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-nitrophenyl)piperidine is a compound that belongs to the class of piperidines . Piperidines are six-membered heterocycles that include one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A recent study reported an organophotocatalysed [1+2+3] strategy for the one-step synthesis of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Other methods include the hydrogenation of unsaturated δ-lactams and oxidation of piperidines .


Molecular Structure Analysis

The molecular formula of this compound is C11H13BrN2O2 . The compound has a molecular weight of 285.142 g/mol .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For instance, they participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

The resolution and simulation studies of enantiomers related to "1-(2-Bromo-4-nitrophenyl)piperidine" derivatives have shown significant insights into their chiral properties. A study on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column highlights the importance of hydrogen bonding and π–π interactions for chiral resolution, suggesting potential applications in the development of enantioselective processes and analyses (Ali et al., 2016).

Ionic Liquid's Influence on Chemical Reactions

Investigations into the influence of ionic liquids on the rate and mechanism of reactions involving piperidine derivatives provide valuable insights into medium effects on chemical processes. A study examining the reaction of p-nitrophenyl acetate with piperidine across different ionic liquids and organic solvents has contributed to understanding solvent effects on reaction kinetics and mechanisms (Millán et al., 2013).

Antimalarial Activity of Piperidine Derivatives

Piperidine derivatives have been reported to exhibit pharmacological activities, including the inhibition of Plasmodium falciparum aspartic protease. This suggests potential applications in developing antimalarial therapies. Specifically, compounds with a nitro group in the benzene ring have shown significant inhibitory activity against plasmepsin-II of Plasmodium falciparum, indicating their role in malaria treatment strategies (Saify et al., 2011).

Analgesic Activities and Antiplatelet Effects

The analgesic activities and antiplatelet effects of piperidine derivatives have been explored, revealing their potential in pain management and cardiovascular disease treatment. Studies have shown that certain piperidine derivatives exhibit significant analgesic effects and the ability to inhibit platelet aggregation, highlighting their therapeutic potential (Saify et al., 2012).

Structural Analysis and Chemotherapeutic Potential

Structural analyses of piperidine derivatives, including X-ray crystallography and molecular docking studies, have provided insights into their potential as chemotherapeutic agents. The analysis of crystal structures and docking studies indicate that these compounds could bind at the active sites of cancer targets, suggesting their applicability in cancer treatment (Al-Mutairi et al., 2021).

Safety and Hazards

While specific safety and hazard information for 1-(2-Bromo-4-nitrophenyl)piperidine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Future Directions

Piperidine derivatives, including 1-(2-Bromo-4-nitrophenyl)piperidine, have potential applications in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the development of stereoselective synthesis of multi-substituted 2-piperidinones is an attractive area of research .

Properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYSGHFJTVXAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4-nitrophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-4-nitrophenyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-4-nitrophenyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-4-nitrophenyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(2-Bromo-4-nitrophenyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(2-Bromo-4-nitrophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.